4-(5-Acetylthiophen-2-yl)benzaldehyde
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Overview
Description
4-(5-Acetylthiophen-2-yl)benzaldehyde is an organic compound with the molecular formula C13H10O2S It consists of a benzaldehyde moiety substituted with a thiophene ring, which is further substituted with an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Acetylthiophen-2-yl)benzaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Acetylation: The thiophene ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formylation: The final step involves the formylation of the acetylated thiophene ring using a Vilsmeier-Haack reaction, which employs a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-Acetylthiophen-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation with bromine in acetic acid, nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide in sulfuric acid.
Major Products Formed
Oxidation: 4-(5-Acetylthiophen-2-yl)benzoic acid.
Reduction: 4-(5-Acetylthiophen-2-yl)benzyl alcohol.
Substitution: Various halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
4-(5-Acetylthiophen-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of novel materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Acetylthiophen-2-yl)benzaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(5-Methylthiophen-2-yl)benzaldehyde: Similar structure but with a methyl group instead of an acetyl group.
4-(5-Formylthiophen-2-yl)benzaldehyde: Similar structure but with a formyl group instead of an acetyl group.
4-(5-Ethylthiophen-2-yl)benzaldehyde: Similar structure but with an ethyl group instead of an acetyl group.
Uniqueness
4-(5-Acetylthiophen-2-yl)benzaldehyde is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
893735-36-9 |
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Molecular Formula |
C13H10O2S |
Molecular Weight |
230.28 g/mol |
IUPAC Name |
4-(5-acetylthiophen-2-yl)benzaldehyde |
InChI |
InChI=1S/C13H10O2S/c1-9(15)12-6-7-13(16-12)11-4-2-10(8-14)3-5-11/h2-8H,1H3 |
InChI Key |
ZBMRMJDKZHKXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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